1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- is a chemical compound with the molecular formula C16H25F3 It is characterized by the presence of two cyclohexyl rings connected by a single bond, with a propyl group and a trifluoromethyl group attached to the 4 and 4’ positions, respectively
Preparation Methods
The synthesis of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- can be achieved through several synthetic routes. One common method involves the reaction of 4-propylcyclohexanone with trifluoromethyl iodide in the presence of a base, followed by a coupling reaction to form the bicyclohexyl structure. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with hydrogen gas may produce alcohols.
Scientific Research Applications
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- can be compared with other similar compounds, such as:
1,1′-Bicyclohexyl, 4-propyl-4′-methyl-: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1,1′-Bicyclohexyl, 4-propyl-4′-chloro-: The presence of a chloro group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions.
1,1′-Bicyclohexyl, 4-propyl-4′-hydroxy-: The hydroxy group can introduce different hydrogen bonding interactions and solubility properties.
The uniqueness of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- lies in its trifluoromethyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
CAS No. |
133261-31-1 |
---|---|
Molecular Formula |
C16H27F3 |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
1-propyl-4-[4-(trifluoromethyl)cyclohexyl]cyclohexane |
InChI |
InChI=1S/C16H27F3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17,18)19/h12-15H,2-11H2,1H3 |
InChI Key |
BHUCBQYQFBEPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(F)(F)F |
Synonyms |
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.